5-Fluoro-1h-indol-7-ol
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Overview
Description
5-Fluoro-1h-indol-7-ol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 7th position on the indole ring.
Preparation Methods
The synthesis of 5-Fluoro-1h-indol-7-ol can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-1h-indol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can lead to the formation of halogenated indole derivatives.
Scientific Research Applications
5-Fluoro-1h-indol-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1h-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparison with Similar Compounds
5-Fluoro-1h-indol-7-ol can be compared with other similar indole derivatives, such as:
5-Fluoro-3-phenyl-1h-indole-2-carbonylthiosemicarbazide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6FNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H |
InChI Key |
UYWRRIGZZFABKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)O |
Origin of Product |
United States |
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